molecular formula C21H20N4O3S B2451261 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923122-93-4

4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2451261
CAS No.: 923122-93-4
M. Wt: 408.48
InChI Key: HZCAFQBECRZJKH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through various methods, including radical reactions, transition metal catalysis, and metal-free oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and sulfonamide groups contribute to its solubility and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-28-18-8-10-19(11-9-18)29(26,27)24-17-6-4-16(5-7-17)20-14-25-13-12-15(2)22-21(25)23-20/h4-14,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCAFQBECRZJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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